Fallow master

Description

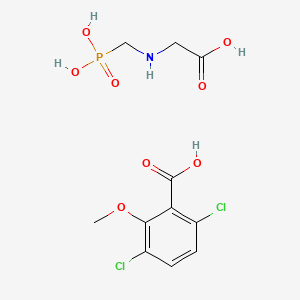

Structure

2D Structure

Properties

CAS No. |

76364-42-6 |

|---|---|

Molecular Formula |

C11H14Cl2NO8P |

Molecular Weight |

390.11 g/mol |

IUPAC Name |

3,6-dichloro-2-methoxybenzoic acid;2-(phosphonomethylamino)acetic acid |

InChI |

InChI=1S/C8H6Cl2O3.C3H8NO5P/c1-13-7-5(10)3-2-4(9)6(7)8(11)12;5-3(6)1-4-2-10(7,8)9/h2-3H,1H3,(H,11,12);4H,1-2H2,(H,5,6)(H2,7,8,9) |

InChI Key |

UBULGKKPFDYWOS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C(C(=O)O)NCP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Glyphosate Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the molecular mechanism of action of glyphosate, the world's most widely used broad-spectrum herbicide. This document provides a detailed overview of the targeted biochemical pathway, the specific enzymatic inhibition, and the resulting physiological consequences in plants. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of glyphosate's herbicidal activity.

Executive Summary

Glyphosate's herbicidal efficacy stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) within the shikimate pathway.[1] This pathway is crucial for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals, which explains its low direct toxicity to mammals.[2] Inhibition of EPSPS leads to a cascade of metabolic disruptions, including the accumulation of shikimate and a severe deficiency in aromatic amino acids, ultimately resulting in plant death.[3][4] This guide will dissect this mechanism, providing the technical details necessary for advanced research and development.

The Shikimate Pathway: Glyphosate's Metabolic Target

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate into chorismate, the precursor for aromatic amino acids and other essential aromatic compounds.[5] This pathway is fundamental to plant life, with a significant portion of the plant's fixed carbon flowing through it.[4]

Signaling Pathway of Shikimate Metabolism and Glyphosate's Point of Intervention

The following diagram illustrates the key steps of the shikimate pathway and highlights the specific point of inhibition by glyphosate.

Caption: The Shikimate Pathway and Glyphosate's Inhibition Point.

Molecular Mechanism of EPSP Synthase Inhibition

Glyphosate functions as a potent inhibitor of EPSP synthase. The inhibition mechanism is nuanced and involves the formation of a stable ternary complex.

Kinetic Inhibition Profile

Glyphosate exhibits a unique mode of inhibition:

-

Competitive with respect to Phosphoenolpyruvate (PEP): Glyphosate structurally mimics the transition state of the PEP substrate, competing for its binding site on the enzyme.[6][7] However, glyphosate itself has no affinity for the free enzyme.[3]

-

Uncompetitive with respect to Shikimate-3-Phosphate (S3P): Glyphosate binds to the enzyme only after S3P has bound, forming an EPSPS-S3P binary complex.[5][7]

This leads to the formation of a highly stable EPSPS-S3P-glyphosate ternary complex, which effectively inactivates the enzyme.[3] The dissociation rate for glyphosate from this complex is significantly slower than that of PEP, leading to potent inhibition.[3]

Caption: Competitive and Uncompetitive Inhibition of EPSP Synthase.

Quantitative Data on Glyphosate's Efficacy

The potency of glyphosate varies across different plant species and is reflected in the kinetic parameters of their respective EPSPS enzymes.

Table 1: Kinetic Parameters of EPSP Synthase from Various Organisms

| Organism | Enzyme Class | Km (PEP) (μM) | Km (S3P) (μM) | Ki (Glyphosate) (μM) | Catalytic Efficiency (kcat/Km) (s-1M-1 x 103) |

| Zea mays (Maize) | Class I | 9.5 | - | 0.066 | 2860 |

| Petunia hybrida | Class I | ~14 | ~18 | 0.17 | - |

| Neurospora crassa | Class I | - | - | 1.1 | - |

| Agrobacterium tumefaciens (CP4) | Class II | - | - | 1970 | 442 |

| Streptomyces sviceus (DGT-28) | Class IV | - | - | ≥ 5000 | - |

Data compiled from multiple sources.[6][8][9][10] Note: "-" indicates data not available in the cited sources.

Table 2: Impact of Glyphosate on Amino Acid Concentrations in Plants

| Plant Species | Treatment | Phenylalanine | Tyrosine | Tryptophan | Glutamine | Aspartic Acid | Glutamic Acid |

| Soybean (Glyphosate-sensitive) | Glyphosate | Decreased | - | Increased | Increased (>20-fold) | Decreased | Decreased |

| Soybean (Glyphosate-resistant) | Glyphosate | No significant change | - | Increased | No significant change | - | No significant change |

| Pea | Glyphosate | - | - | - | - | Decreased | Decreased |

| Oat | Glyphosate | - | - | - | - | Decreased | Decreased |

Data compiled from multiple sources.[11][12] Note: "-" indicates data not available in the cited sources. Changes are relative to untreated control plants.

Experimental Protocols for Key Experiments

A fundamental technique for studying the mechanism of glyphosate is the EPSP synthase activity assay.

Protocol: Extraction of EPSP Synthase from Plant Tissue

-

Tissue Homogenization: Freeze young, fully expanded leaf tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Suspend the powdered tissue in a cold extraction buffer (e.g., 100 mM MOPS, 5 mM EDTA, 10% glycerol, 50 mM KCl, with fresh β-mercaptoethanol and polyvinylpyrrolidone).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 18,000 x g) at 4°C to pellet cell debris.

-

Protein Precipitation: Collect the supernatant and perform a fractional ammonium sulfate precipitation (e.g., 45-80% saturation) to concentrate the EPSPS protein.

-

Dialysis: Resuspend the protein pellet in a minimal volume of extraction buffer and dialyze overnight against a dialysis buffer to remove ammonium sulfate and other small molecules.

-

Concentration: Further concentrate the dialyzed protein sample using centrifugal filter devices.

Protocol: Continuous Spectrophotometric Assay for EPSP Synthase Activity

This assay measures the release of inorganic phosphate (Pi) from the reaction of PEP and S3P.

-

Reaction Mixture: Prepare a reaction buffer containing a pH buffer (e.g., HEPES or MOPS), MgCl₂, S3P, and a phosphate detection system (e.g., EnzChek Phosphate Assay Kit, which includes a purine nucleoside phosphorylase and its substrate MESG).

-

Enzyme Addition: Add the extracted and purified EPSP synthase to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding PEP.

-

Spectrophotometric Monitoring: Continuously monitor the increase in absorbance at a specific wavelength (e.g., 360 nm for the EnzChek kit) which is proportional to the amount of Pi produced.

-

Inhibition Assay: To determine the inhibitory effect of glyphosate, pre-incubate the enzyme with varying concentrations of glyphosate before adding PEP. Calculate the IC50 value from the resulting dose-response curve.

Experimental Workflow Diagram

Caption: Workflow for EPSP Synthase Extraction and Activity Assay.

Downstream Physiological Consequences of Glyphosate Action

The inhibition of EPSPS and the subsequent depletion of aromatic amino acids trigger a cascade of detrimental effects on plant physiology:

-

Protein Synthesis Inhibition: A lack of essential aromatic amino acids halts protein synthesis, which is critical for growth and development.[1]

-

Deregulation of the Shikimate Pathway: The blockage of the pathway leads to a massive accumulation of shikimate, which can reach up to 16% of the plant's dry weight. This diverts a significant amount of carbon and energy from other vital metabolic processes.[3]

-

Disruption of Secondary Metabolism: Chorismate is a precursor to a wide range of secondary metabolites, including lignins, alkaloids, and plant hormones like auxin. The lack of chorismate disrupts the synthesis of these compounds, affecting cell wall integrity, defense mechanisms, and growth regulation.

-

Visual Symptoms: The metabolic disruptions manifest as visible symptoms, including cessation of growth, chlorosis (yellowing), and eventual necrosis (tissue death), typically appearing within days to weeks after application.[1]

Conclusion

Glyphosate's mechanism of action is a well-defined process centered on the potent and specific inhibition of the EPSPS enzyme in the shikimate pathway. This targeted action disrupts the synthesis of essential aromatic amino acids and a host of other vital compounds, leading to a systemic failure of the plant's metabolic machinery. The detailed understanding of this mechanism, supported by the quantitative data and experimental protocols provided in this guide, is essential for ongoing research in herbicide development, crop science, and drug discovery.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. Glyphosate - Wikipedia [en.wikipedia.org]

- 3. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 4. alanplewis.com [alanplewis.com]

- 5. pnas.org [pnas.org]

- 6. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Discovery and Elucidation of Glyphosate as a Herbicide: A Technical Guide

An in-depth exploration of the historical discovery, mechanism of action, and foundational experimental evidence for N-(phosphonomethyl)glycine (glyphosate) as a broad-spectrum herbicide.

Introduction

N-(phosphonomethyl)glycine, commonly known as glyphosate, is a broad-spectrum, systemic herbicide that has been widely used in agriculture and non-agricultural settings since its commercial introduction in 1974. Its efficacy stems from its specific inhibition of a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants and some microorganisms. This technical guide provides a detailed history of the discovery of glyphosate's herbicidal properties, its mechanism of action, and the key experimental protocols that were instrumental in its characterization.

History of Discovery

Glyphosate was first synthesized in 1950 by Swiss chemist Dr. Henri Martin at the pharmaceutical company Cilag. However, its potential as a herbicide was not recognized at that time.[1] The molecule was later independently synthesized at Monsanto in the 1960s during a search for new phosphonic acid-based water softening agents.[2]

In 1970, Dr. John E. Franz, a chemist at Monsanto, was investigating derivatives of aminomethylphosphonic acid for herbicidal activity.[1] He hypothesized that weakly active compounds might be metabolized by plants into more potent herbicides. While this initial hypothesis was incorrect, it led him to synthesize and test several analogs, including glyphosate.[3] His research demonstrated the potent, non-selective herbicidal activity of glyphosate, leading to its patenting as a herbicide by Monsanto.[4][5] The first commercial formulation of glyphosate, Roundup®, was introduced to the market in 1974.[1][3][6]

Mechanism of Action: Inhibition of the Shikimate Pathway

The herbicidal activity of glyphosate is due to its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS).[7][8] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and some microorganisms.[1][9] Animals do not possess the shikimate pathway, making them insusceptible to the primary mode of action of glyphosate.[9]

The Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) into chorismate, a precursor for the aromatic amino acids.

Enzymatic Inhibition

Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to its substrate, phosphoenolpyruvate (PEP).[10][11] It binds to the EPSPS-S3P complex, forming a stable ternary complex that prevents the binding of PEP and the subsequent formation of EPSP.[10] This blockage leads to the accumulation of shikimate and shikimate-3-phosphate within the plant cells and a depletion of the aromatic amino acids, ultimately causing plant death.[12][13]

Key Experimental Evidence

The elucidation of glyphosate's mechanism of action was the result of a series of key experiments conducted in the 1970s and early 1980s.

Inhibition of Aromatic Amino Acid Biosynthesis

In 1972, Ernest G. Jaworski at Monsanto published seminal work demonstrating that glyphosate's growth-inhibiting effects on Rhizobium japonicum could be reversed by the addition of aromatic amino acids (phenylalanine and tyrosine) to the growth medium.[9][14] This finding was the first indication that glyphosate interfered with the biosynthesis of these essential amino acids.

Accumulation of Shikimate

Further research by Amrhein and his colleagues in 1980 showed that in the presence of glyphosate, buckwheat hypocotyls and cultured cells of Galium mollugo accumulated significant amounts of shikimate.[13] In fact, after 10 days of growth in the presence of 0.5 millimolar glyphosate, G. mollugo cells contained shikimate at levels up to 10% of their dry weight.[13] This accumulation strongly suggested a blockage in the shikimate pathway downstream of shikimate.

Identification of EPSP Synthase as the Target Enzyme

In the same year, Steinrücken and Amrhein definitively identified EPSP synthase as the specific target of glyphosate.[7][15] They demonstrated that glyphosate is a potent inhibitor of the conversion of shikimate to chorismate in cell-free extracts of Aerobacter aerogenes.[13]

Quantitative Data

The following tables summarize key quantitative data related to the herbicidal efficacy and enzymatic inhibition of glyphosate from early and subsequent studies.

Table 1: Inhibition of EPSP Synthase by Glyphosate

| Organism | IC50 (µM) | Ki (µM) | Inhibition Pattern vs. PEP | Year | Reference |

| Nicotiana silvestris | ~10 | - | - | 1985 | [16] |

| Aerobacter aerogenes | - | - | Potent inhibitor | 1980 | [13] |

Table 2: Herbicidal Efficacy of Glyphosate (GR50 Values)

| Weed Species | GR50 (g ai/ha) | Growth Stage | Year | Reference |

| Datura stramonium | 10.25 | - | 2019 | [1] |

| Abutilon theophrasti | 53.23 | - | 2019 | [1] |

| Setaria verticillata | 16.05 | - | 2019 | [1] |

| Echinochloa crus-galli | 66.34 | - | 2019 | [1] |

| Digitaria sanguinalis | 90 - 200 | 4-6 leaves | 2011 | [16] |

| Chenopodium album | 80 - 160 | - | 2011 | [16] |

Note: GR50 is the dose of herbicide required to reduce plant growth by 50%. ai/ha = active ingredient per hectare.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the discovery and characterization of glyphosate's mode of action.

Shikimate Accumulation Assay

This protocol is based on the methods described by Amrhein et al. (1980) and subsequent adaptations.[13][17][18]

Methodology:

-

Tissue Preparation: Excise plant tissue (e.g., leaf discs, hypocotyl segments) and place in a suitable incubation medium (e.g., 10 mM ammonium phosphate buffer, pH 4.4).

-

Glyphosate Treatment: Add glyphosate to the incubation medium at various concentrations. Include a control with no glyphosate.

-

Incubation: Incubate the tissue under controlled conditions (e.g., light, temperature) for a specified period (e.g., 24-48 hours).

-

Extraction: Homogenize the plant tissue in 0.25 M HCl.

-

Clarification: Centrifuge the homogenate to pellet cellular debris.

-

Oxidation: Transfer the supernatant to a new tube and add a solution of 0.25% periodic acid and 0.25% meta-periodate to oxidize the shikimate.

-

Color Development: After a set incubation time, add a solution of 0.6 M NaOH and 0.22 M Na2SO3 to quench the reaction and develop a colored product.

-

Spectrophotometry: Measure the absorbance of the solution at a specific wavelength (e.g., 382 nm) using a spectrophotometer.

-

Quantification: Determine the concentration of shikimate in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of shikimic acid.

EPSP Synthase Activity Assay

This protocol is based on the principles of measuring inorganic phosphate (Pi) release during the enzymatic reaction, as described in various studies.

Methodology:

-

Enzyme Extraction: Homogenize plant tissue or microbial cells in an extraction buffer (e.g., Tris-HCl buffer with protease inhibitors) and clarify by centrifugation to obtain a crude enzyme extract.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., HEPES or MOPS), MgCl2, shikimate-3-phosphate (S3P), and various concentrations of glyphosate.

-

Enzyme Addition: Add the enzyme extract to the reaction mixture and pre-incubate for a short period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding phosphoenolpyruvate (PEP).

-

Incubation: Incubate the reaction at a controlled temperature for a specific time.

-

Reaction Termination and Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with phosphate that can be quantified spectrophotometrically.

-

Data Analysis: Calculate the enzyme activity (rate of Pi production) at different glyphosate concentrations. Determine the IC50 value (the concentration of glyphosate that inhibits enzyme activity by 50%) by plotting enzyme activity against glyphosate concentration. Kinetic parameters such as Ki can be determined by performing the assay with varying concentrations of both glyphosate and PEP.

Conclusion

The discovery of glyphosate's herbicidal properties by John E. Franz at Monsanto in 1970 and the subsequent elucidation of its mechanism of action by researchers such as Jaworski, Amrhein, and Steinrücken represent a significant milestone in the history of weed science. The targeted inhibition of the EPSP synthase enzyme in the shikimate pathway provides a highly effective and selective mode of action, as this pathway is absent in animals. The experimental approaches detailed in this guide were fundamental to understanding how glyphosate functions at a molecular level and laid the groundwork for its widespread use in modern agriculture. The quantitative data from these early studies provided the critical evidence of its potency and specificity, paving the way for its commercial development.

References

- 1. Glyphosate sensitivity of selected weed species commonly found in maize fields | Weed Science | Cambridge Core [cambridge.org]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. cbc.ca [cbc.ca]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Protein Expression Guide I An Introduction to Protein Expression Methods | Promega [worldwide.promega.com]

- 8. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 9. Glyphosate - Wikipedia [en.wikipedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. iflscience.com [iflscience.com]

- 14. Structural Basis of Glyphosate Resistance Resulting from the Double Mutation Thr97 → Ile and Pro101 → Ser in 5-Enolpyruvylshikimate-3-phosphate Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Response of Annual Weeds to Glyphosate: Evaluation and Optimization of Application Rate Based on Fecundity-Avoidance Biomass Threshold Criterion | MDPI [mdpi.com]

- 16. beyondpesticides.org [beyondpesticides.org]

- 17. A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Inhibition of the Shikimate Pathway by Glyphosate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, fungi, and some protozoans, is a prime target for the development of herbicides and antimicrobial agents. Its absence in animals makes it an attractive pathway for selective toxicity. The broad-spectrum herbicide glyphosate functions by specifically inhibiting 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), a key enzyme in this pathway. This guide provides a detailed technical overview of the shikimate pathway, the molecular mechanism of glyphosate's inhibitory action, quantitative kinetic data, comprehensive experimental protocols for studying this inhibition, and the downstream signaling consequences of pathway disruption.

The Shikimate Pathway: A Vital Metabolic Route

The shikimate pathway bridges primary and secondary metabolism, converting phosphoenolpyruvate (PEP) and erythrose-4-phosphate into chorismate, the precursor for aromatic amino acids and a host of other essential secondary metabolites.[1][2][3] These secondary metabolites include folates, ubiquinones, and lignin.[1][4] The pathway consists of seven enzymatic steps, with EPSPS catalyzing the sixth step.[5]

dot

Mechanism of Glyphosate Inhibition of EPSP Synthase

Glyphosate is a potent and specific inhibitor of the EPSPS enzyme.[1] Its inhibitory action is not through direct competition with either substrate alone but through a unique mechanism involving the formation of a stable ternary complex.

The inhibition kinetics reveal that glyphosate is a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[6] This indicates an ordered binding mechanism where S3P must first bind to the enzyme, creating a binding site for glyphosate.[6] Glyphosate then binds to the EPSPS-S3P complex, forming a highly stable ternary complex that mimics the tetrahedral intermediate of the normal enzymatic reaction.[1][6] This effectively sequesters the enzyme, preventing the binding of PEP and halting the catalytic cycle. The dissociation of glyphosate from this complex is significantly slower than that of PEP, leading to potent inhibition.[7]

Downstream Signaling Consequences of Shikimate Pathway Inhibition

The inhibition of EPSPS by glyphosate has profound effects on plant cellular metabolism and signaling beyond the simple depletion of aromatic amino acids.

-

Shikimate Accumulation and Signaling: The blockage of the shikimate pathway leads to a massive accumulation of its substrate, shikimate. [8]This accumulation is not merely a metabolic bottleneck; evidence suggests that high concentrations of shikimate can act as a signaling molecule, potentially triggering programmed cell death (PCD) in plants. [8]This suggests an alternative mechanism by which glyphosate may induce plant mortality.

-

Deregulation of Carbon Flow: The inhibition of EPSPS disrupts the normal feedback regulation of the shikimate pathway. [9][10]The lack of downstream aromatic amino acids can lead to a deregulation of the initial enzyme of the pathway, DAHP synthase, causing a further futile cycling of carbon into the now-blocked pathway.

-

Impact on Secondary Metabolism: Aromatic amino acids are precursors to a vast array of secondary metabolites crucial for plant defense, signaling, and structural integrity, such as lignins, flavonoids, and alkaloids. [2][11]The inhibition of their synthesis by glyphosate compromises these functions, rendering the plant more susceptible to pathogens and other environmental stresses. [2]

-

Redox Homeostasis: Perturbations in amino acid metabolism resulting from glyphosate treatment have been shown to affect cellular redox homeostasis. [12]This can lead to oxidative stress and further cellular damage.

dot

Conclusion

The inhibition of the shikimate pathway by glyphosate is a well-characterized mechanism that has been successfully exploited for weed control for decades. A thorough understanding of the molecular interactions between glyphosate and the EPSPS enzyme, the kinetics of this inhibition, and the resulting downstream cellular effects is crucial for the development of new herbicides, the engineering of glyphosate-resistant crops, and the exploration of this pathway as a target for novel antimicrobial agents. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers in these fields.

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bioone.org [bioone.org]

- 4. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]

- 5. eubopen.org [eubopen.org]

- 6. Closing down on glyphosate inhibition—with a new structure for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Desensitizing plant EPSP synthase to glyphosate: Optimized global sequence context accommodates a glycine-to-alanine change in the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biodragon.cn [biodragon.cn]

- 9. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

The Environmental Fate and Transport of Glyphosate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles governing the environmental fate and transport of glyphosate in soil. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of this widely used herbicide's behavior in terrestrial ecosystems. This guide summarizes key quantitative data, details experimental protocols for its determination, and visualizes the complex processes involved.

Introduction to Glyphosate's Environmental Behavior

Glyphosate, the active ingredient in many broad-spectrum herbicides, is subject to a variety of physical, chemical, and biological processes following its application to soil.[1] Its ultimate environmental fate is determined by a complex interplay of factors, primarily adsorption to soil particles, microbial degradation, and transport through the soil profile.[2] Understanding these processes is critical for assessing its potential environmental impact, including its persistence and mobility.

Core Processes Governing Glyphosate's Fate in Soil

The behavior of glyphosate in the soil environment is predominantly controlled by three interconnected processes: adsorption/desorption, degradation, and transport.

Adsorption and Desorption

Glyphosate exhibits strong adsorption to most soil types, a key factor limiting its mobility and bioavailability.[3] This process is primarily mediated by the phosphonate moiety of the glyphosate molecule, which forms strong complexes with soil minerals, particularly iron and aluminum oxides.[4] The strength of adsorption is influenced by several soil properties:

-

Soil Composition: Soils with higher clay and organic matter content tend to exhibit greater glyphosate adsorption.[2]

-

pH: The effect of pH on glyphosate adsorption can be complex and soil-dependent. Generally, adsorption is favored at lower pH values where the glyphosate molecule is less negatively charged and the surfaces of iron and aluminum oxides are more protonated.

-

Phosphate Levels: Glyphosate and phosphate compete for the same adsorption sites in the soil.[4] Higher levels of soil phosphate can lead to decreased glyphosate adsorption, potentially increasing its availability for transport or degradation.

Degradation

The primary mechanism for glyphosate dissipation from soil is microbial degradation.[3] Abiotic degradation processes, such as photolysis and hydrolysis, are generally not considered significant in the soil environment. Two main microbial degradation pathways have been identified:

-

AMPA Pathway: This is the predominant pathway in most soils. Glyphosate is cleaved by the enzyme glyphosate oxidoreductase (GOX) to produce aminomethylphosphonic acid (AMPA) and glyoxylate.[5] AMPA is the principal metabolite of glyphosate and is also subject to further degradation, although it can be more persistent than the parent compound.

-

Sarcosine Pathway: In this pathway, the C-P bond of glyphosate is cleaved by the enzyme C-P lyase to yield sarcosine and inorganic phosphate. Sarcosine is then further metabolized.

The rate of degradation is highly dependent on soil microbial activity, which is in turn influenced by factors such as temperature, moisture, and nutrient availability.

Transport and Mobility

Despite its strong adsorption, glyphosate can be transported through the soil profile and potentially reach groundwater or surface water bodies.[2] The primary transport mechanisms include:

-

Leaching: The downward movement of glyphosate dissolved in soil water. This is more likely to occur in coarse-textured soils with low organic matter and in situations of high rainfall shortly after application.

-

Runoff: The movement of glyphosate in water flowing over the soil surface. This can occur when rainfall intensity exceeds the soil's infiltration capacity. Glyphosate can be transported in both the dissolved phase and adsorbed to eroded soil particles.

-

Preferential Flow: Rapid transport through macropores, such as cracks, root channels, and worm burrows, which can bypass the soil matrix where most adsorption occurs.

Quantitative Data on Glyphosate's Fate in Soil

The following tables summarize key quantitative parameters that describe the fate and transport of glyphosate in soil. These values are often used in environmental modeling to predict the behavior of the herbicide under different conditions.

Table 1: Soil Adsorption and Partitioning Coefficients for Glyphosate

| Parameter | Symbol | Value Range | Units | Description |

| Soil-Water Partition Coefficient | Kd | 0.33 - 2409 | L/kg | Represents the ratio of the concentration of glyphosate adsorbed to soil to its concentration in the soil solution at equilibrium.[4][6] Higher values indicate stronger adsorption and lower mobility.[7] |

| Soil Organic Carbon-Water Partitioning Coefficient | Koc | 18.8 - 24,000 | L/kg | Normalizes the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).[8][9] It is used to compare the adsorption of glyphosate across different soils. |

Table 2: Soil Half-Life of Glyphosate

| Parameter | Symbol | Value Range | Units | Description |

| Soil Half-Life (Dissipation Time 50%) | DT50 | 2 - 197 | Days | The time required for 50% of the initial concentration of glyphosate to dissipate from the soil under field or laboratory conditions.[10][11] This parameter is a measure of the persistence of the herbicide in the soil environment. A typical field half-life of 47 days has been suggested.[11] |

Note: The wide ranges in these values reflect the significant influence of soil type, climate, and experimental conditions.

Experimental Protocols

The determination of the environmental fate parameters for glyphosate in soil follows standardized laboratory and field study guidelines.

Determination of Soil Adsorption/Desorption (Kd and Koc)

The soil-water partition coefficient (Kd) is typically determined using the batch equilibrium method as described in OECD Guideline 106 and US EPA OCSPP 835.1230 .[12][13][14]

Methodology:

-

Soil Preparation: A set of representative soils with varying properties (e.g., texture, organic carbon content, pH) are air-dried and sieved.

-

Equilibration: A known mass of soil is mixed with a known volume of a glyphosate solution of a specific concentration in a centrifuge tube. The tubes are then agitated for a predetermined time to reach equilibrium.

-

Separation: The soil suspension is centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of glyphosate remaining in the aqueous phase is measured using an appropriate analytical method (e.g., HPLC-MS/MS).

-

Calculation: The amount of glyphosate adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. The Kd is then calculated as the ratio of the concentration of glyphosate in the soil to the concentration in the water at equilibrium.

-

Koc Calculation: The Koc is calculated by normalizing the Kd value to the organic carbon content of the soil.[15]

Determination of Aerobic Soil Metabolism (DT50)

The rate of glyphosate degradation in soil is determined through aerobic soil metabolism studies following guidelines such as US EPA OCSPP 835.4100 .[1]

Methodology:

-

Soil Selection: Representative agricultural soils are collected and characterized.

-

Test Substance Application: Radiolabeled (14C) glyphosate is typically used to facilitate the tracking of its degradation products. A known amount of the test substance is applied to the soil samples.

-

Incubation: The treated soil samples are incubated under controlled aerobic conditions (temperature, moisture) for a specified period.

-

Sampling and Analysis: At various time intervals, soil samples are taken and extracted. The extracts are analyzed to determine the concentration of the parent glyphosate and its degradation products (e.g., AMPA) using techniques like liquid scintillation counting (LSC) and chromatography (e.g., HPLC).

-

Mineralization Measurement: The evolution of 14CO2 from the mineralization of the radiolabeled glyphosate is often monitored by trapping it in an alkaline solution.

-

Data Analysis: The dissipation of glyphosate over time is plotted, and the time to 50% dissipation (DT50) is calculated using appropriate kinetic models.

Analytical Methods for Glyphosate and AMPA in Soil

The analysis of glyphosate and its primary metabolite, AMPA, in soil presents analytical challenges due to their high polarity and low volatility. The most common and reliable methods involve:

-

Extraction: Extraction from the soil matrix is typically performed using alkaline solutions (e.g., potassium hydroxide or ammonium hydroxide) or phosphate buffers.[16]

-

Derivatization: To improve their chromatographic properties, glyphosate and AMPA are often derivatized. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl).[17]

-

Detection: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of glyphosate and AMPA in soil extracts.[18] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization.[19][20]

Visualizing Glyphosate's Fate and Transport in Soil

The following diagrams, created using the DOT language, illustrate the key processes and pathways described in this guide.

Caption: Overall fate and transport of glyphosate in the soil environment.

Caption: Microbial degradation pathways of glyphosate in soil.

Caption: Workflow for determining the soil-water partition coefficient (Kd).

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 6. researchgate.net [researchgate.net]

- 7. EPA - Ag 101, Soil/Water Adsorption Coefficient (Kd) [p2infohouse.org]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. Modeling Relationship between Organic Carbon Partition Coefficient and Pesticides Solubility of Pesticides used along the Shore of Lake Naivasha, Kenya [article.sapub.org]

- 10. quora.com [quora.com]

- 11. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 13. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 14. smithers.com [smithers.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Determination of glyphosate and AMPA in freshwater and soil from agroecosystems by 9-fluorenylmethoxycarbonyl chloride derivatization and liquid chromatography - fluorescence detection and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]

- 20. New methods for determination of glyphosate and (aminomethyl)phosphonic acid in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Transformation of Glyphosate to AMPA: A Technical Guide

Introduction

Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide used extensively in agriculture, forestry, and urban settings to control weeds.[1][2] Its environmental fate is a subject of significant scientific interest, particularly its degradation into aminomethylphosphonic acid (AMPA). AMPA is the primary degradation product of glyphosate and is frequently detected in soil and water.[2][3] Understanding the transformation pathways, kinetics, and influencing factors of this process is critical for assessing the environmental impact of glyphosate-based herbicides. This technical guide provides an in-depth overview of the degradation of glyphosate to AMPA, tailored for researchers and scientific professionals.

Degradation Pathways of Glyphosate

The breakdown of glyphosate in the environment occurs through both biotic and abiotic processes, with microbial degradation being the most significant pathway.[4][5]

Biotic Degradation: Microbial Pathways

Soil microorganisms play a pivotal role in the transformation of glyphosate.[6] Two primary enzymatic pathways have been identified in bacteria:

-

The Glyphosate Oxidoreductase (GOX) Pathway: This is the main pathway leading to the formation of AMPA. The enzyme glyphosate oxidoreductase (GOX) catalyzes the cleavage of the carbon-nitrogen (C-N) bond in the glyphosate molecule.[7][8][9] This reaction yields AMPA and glyoxylate.[7][10] The glyoxylate can be further metabolized by microorganisms.[10]

-

The Carbon-Phosphorus (C-P) Lyase Pathway: This pathway involves the cleavage of the carbon-phosphorus (C-P) bond by a C-P lyase enzyme complex.[7][9][10] This process results in the formation of sarcosine and inorganic phosphate, which can be utilized by the microbes.[9][11] It is important to note that this pathway does not directly produce AMPA from glyphosate. However, C-P lyase can be involved in the subsequent degradation of AMPA itself.[7][8]

Some bacterial genera, such as Bacillus, Pseudomonas, and Ochrobactrum, have been identified as having significant potential for glyphosate degradation through these pathways.[9]

Abiotic Degradation

While microbial action is dominant, abiotic processes can also contribute to the degradation of glyphosate to AMPA. Research has shown that this transformation can occur in the presence of certain metals and metal oxides.

-

Metal-Catalyzed Degradation: Studies have revealed that glyphosate can degrade into AMPA in the presence of various metallic surfaces and ions in aqueous solutions.[12][13] This abiotic pathway is considered a crucial factor in its environmental transformation.[14]

-

Manganese Oxide: Birnessite, a common manganese oxide found in soils, has been shown to facilitate the abiotic degradation of both glyphosate and AMPA, leading to the release of orthophosphate.[3]

Data Presentation: Degradation Kinetics and Influencing Factors

The persistence of glyphosate and the formation of AMPA are highly variable and depend on numerous environmental factors.

Table 1: Environmental Half-Life of Glyphosate and AMPA

| Compound | Matrix | Half-Life Range | Typical Field Half-Life | Citations |

| Glyphosate | Soil | 2 to 197 days | 47 days | [5][15][16] |

| Water | A few days to 91 days | - | [15][16][17] | |

| AMPA | Soil | 76 to 240 days | 151 days | [17][18] |

Note: The half-life of these compounds can vary significantly based on specific environmental conditions.

Table 2: Influence of Environmental Factors on Glyphosate Degradation to AMPA

| Factor | Effect on Degradation | Details | Citations |

| Microbial Activity | Increases Degradation | The primary driver of glyphosate degradation. Higher microbial populations and activity lead to faster breakdown. | [4][5][6] |

| Temperature | Increases Degradation Rate | Higher temperatures generally accelerate microbial metabolism and the rate of chemical reactions, speeding up degradation. | [3][6] |

| Soil Composition | Variable | Glyphosate strongly adsorbs to soil particles, especially clay and organic matter, which can reduce its bioavailability for microbial degradation. The presence of phosphates can compete for sorption sites, potentially increasing glyphosate's mobility and degradation. | [8][15][16] |

| pH | Variable | Soil pH can influence both the chemical form of glyphosate and the activity of microbial populations, thus affecting degradation rates. | [16] |

| Metals/Minerals | Can Increase Abiotic Degradation | The presence of certain metals and manganese oxides can catalyze the abiotic breakdown of glyphosate to AMPA. | [3][12][13] |

Experimental Protocols

Studying the environmental fate of glyphosate requires robust experimental designs and sensitive analytical methods.

Soil Microcosm Degradation Study

This protocol outlines a typical laboratory experiment to assess glyphosate degradation and AMPA formation in soil.

-

Soil Collection and Preparation:

-

Collect soil samples from the desired field location. For residue analysis, samples are typically taken from a depth of up to 20 cm.[19]

-

Sieve the soil to remove large debris and homogenize.

-

Characterize the soil's physicochemical properties (e.g., pH, texture, organic matter content).

-

For abiotic controls, a subset of the soil is sterilized, often by autoclaving (e.g., at 137°C for 15 minutes on three consecutive days).[20]

-

-

Experimental Setup:

-

Distribute known weights of both sterile and non-sterile soil into microcosm containers (e.g., biometer flasks).[20]

-

Apply a solution of glyphosate at a concentration relevant to field application rates. For mineralization studies, a mixture of non-labeled and ¹⁴C-labeled glyphosate is used.[20]

-

Adjust soil moisture to a specific, constant level.

-

Incubate the microcosms in the dark at a controlled temperature (e.g., 25°C).[20]

-

-

Sampling and Analysis:

-

For mineralization studies, trap the evolved ¹⁴CO₂ in a sodium hydroxide (NaOH) solution at regular intervals to quantify the rate of complete degradation.[20]

-

At predetermined time points, destructively sample replicate microcosms from both sterile and non-sterile treatments.

-

Extract glyphosate and AMPA from the soil samples for quantification.

-

Analyze the extracts using appropriate analytical instrumentation.

-

Sample Extraction and Quantification

Accurate quantification of glyphosate and AMPA is challenging due to their high polarity and water solubility.[21][22]

-

Extraction from Soil:

-

A common initial extraction step uses a solution like 0.01 M calcium chloride (CaCl₂) to assess bioavailable residues.[20]

-

A subsequent, more exhaustive extraction can be performed with a stronger solution, such as 0.1 N sodium hydroxide (NaOH), to recover more tightly bound residues.[20]

-

Samples are typically agitated (e.g., shaken) for a set period, followed by centrifugation to separate the soil from the extract.

-

-

Extraction from Water:

-

Derivatization:

-

Due to their chemical properties, glyphosate and AMPA often require derivatization before analysis by certain chromatographic methods.[21][22]

-

A widely used derivatizing agent is 9-fluorenylmethylchloroformate (FMOC-Cl), which makes the analytes less polar and more suitable for techniques like HPLC with fluorescence detection or mass spectrometry.[21][22][23]

-

-

Analytical Instrumentation:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique. It can be coupled with various detectors:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method also requires derivatization to increase the volatility of glyphosate and AMPA.[21]

-

Ion Chromatography-Mass Spectrometry (IC-MS/MS): A powerful technique that can separate and quantify these polar compounds without the need for derivatization.[24]

-

Visualizations: Pathways and Workflows

Diagram 1: Microbial Degradation Pathways of Glyphosate

Caption: Primary microbial degradation pathways for glyphosate in the environment.

Diagram 2: Experimental Workflow for a Soil Degradation Study

Caption: Workflow for a typical laboratory soil microcosm degradation experiment.

Conclusion

The transformation of glyphosate to its primary metabolite, AMPA, is a complex process predominantly driven by microbial activity in the environment. While the GOX pathway is the direct route for AMPA formation, abiotic factors such as the presence of metals also contribute. A key finding from numerous studies is the greater persistence of AMPA in the environment compared to its parent compound, glyphosate.[6][17][26] This highlights the importance of including AMPA in environmental monitoring and risk assessments. The variability in degradation rates across different soil and water systems underscores the need for site-specific evaluations. Continued research utilizing robust experimental protocols and advanced analytical techniques is essential for a comprehensive understanding of the long-term environmental fate of both glyphosate and AMPA.

References

- 1. mdpi.com [mdpi.com]

- 2. outside.vermont.gov [outside.vermont.gov]

- 3. Oxidative degradation of glyphosate and aminomethylphosphonate by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. Herbicide Glyphosate: Toxicity and Microbial Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Utilization of Glyphosate as Phosphate Source: Biochemistry and Genetics of Bacterial Carbon-Phosphorus Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Abiotic degradation of glyphosate into aminomethylphosphonic acid in the presence of metals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Glyphosate - Wikipedia [en.wikipedia.org]

- 16. Review of Glyphosate-Based Herbicide and Aminomethylphosphonic Acid (AMPA): Environmental and Health Impacts [mdpi.com]

- 17. The Fate of Glyphosate and AMPA in a Freshwater Endorheic Basin: An Ecotoxicological Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Prenatal Exposure to Glyphosate and Its Environmental Degradate, Aminomethylphosphonic Acid (AMPA), and Preterm Birth: A Nested Case–Control Study in the PROTECT Cohort (Puerto Rico) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2009-2017.state.gov [2009-2017.state.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Comparative Study of Glyphosate and AMPA Determination in Environmental Samples by Two Green Methods [scirp.org]

- 22. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 23. pubs.usgs.gov [pubs.usgs.gov]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 26. AMPA: The Hidden Glyphosate Breakdown Hazard [nomoreglyphosate.nz]

understanding the chemical properties of N-(phosphonomethyl)glycine

An In-depth Technical Guide on the Chemical Properties of N-(phosphonomethyl)glycine

Introduction

N-(phosphonomethyl)glycine, commonly known as glyphosate, is an organophosphorus compound widely utilized as a broad-spectrum, non-selective systemic herbicide.[1][2][3] First marketed in 1974, it has become one of the most used herbicides globally.[1] Its efficacy stems from its ability to inhibit a specific enzymatic pathway in plants and microorganisms that is essential for the synthesis of aromatic amino acids.[1][4][5][6] This technical guide provides a comprehensive overview of the core chemical properties of glyphosate, its mechanism of action, degradation pathways, and standard experimental protocols for its analysis, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Glyphosate is an aminophosphonic acid and an analogue of the natural amino acid glycine.[1] Its structure contains carboxylic acid, phosphonic acid, and secondary amine functional groups, which can all be ionized.[1][7] This amphoteric nature allows it to exist as a series of rapidly interchanging zwitterions depending on the pH of the solution.[1][8]

Physicochemical Properties

The physical and chemical characteristics of glyphosate are fundamental to its environmental fate, biological activity, and analytical detection. Key properties are summarized in the table below.

| Property | Value | References |

| Appearance | White, odorless crystalline powder/solid. | [1][2][9] |

| Molar Mass | 169.07 g/mol | [1][9] |

| Melting Point | Decomposes at ~184-230 °C. | [1][2][3] |

| pKa Values | pKa₁: <2.0, pKa₂: 2.6, pKa₃: 5.6, pKa₄: 10.6 | [1][8][9][10] |

| Water Solubility | 12,000 mg/L (1.2 g/100 mL) at 25 °C. Solubility is pH-dependent. | [2][11][12] |

| Organic Solvent Solubility | Generally insoluble in common organic solvents (e.g., acetone, ethanol, xylene). | [2][11][13] |

| Vapor Pressure | 9.8 x 10⁻⁸ mm Hg at 25 °C (non-volatile). | [9] |

| Log Kₒw (Octanol-Water) | < -3.4 | [11] |

Stability and Degradation

Glyphosate is relatively stable to chemical hydrolysis at various pH levels and does not readily undergo photodegradation.[5][9][14] Its primary route of degradation in the environment is through microbial metabolism in soil and water.[5][14][15][16] The main degradation pathway involves the cleavage of the C-N bond by the enzyme glyphosate oxidoreductase, yielding aminomethylphosphonic acid (AMPA) and glyoxylate.[14][17] AMPA is the principal metabolite of glyphosate found in the environment.[14][16][17]

Caption: Primary microbial degradation pathway of glyphosate.

Mechanism of Action: Inhibition of the Shikimate Pathway

Glyphosate's herbicidal activity is derived from its specific inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme.[1][4][5] This enzyme is critical in the shikimate pathway, a seven-step metabolic route used by plants, bacteria, fungi, and algae to synthesize the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[14][18] This pathway is absent in animals, which is a primary reason for glyphosate's low direct toxicity to mammals.[5]

By blocking EPSP synthase, glyphosate prevents the synthesis of these essential amino acids, leading to a halt in protein production and growth.[5][14] This inhibition causes the accumulation of shikimate within the plant tissues, diverting significant energy and carbon resources, which ultimately leads to the plant's death over several days to weeks.[4][5]

Caption: Inhibition of the EPSPS enzyme in the shikimate pathway by glyphosate.

Experimental Protocols

Protocol: Determination of Acid Dissociation Constants (pKa)

The pKa values of glyphosate can be determined using potentiometric titration, a standard method for polyprotic acids.

-

Preparation: Prepare a standard aqueous solution of glyphosate of known concentration (e.g., 0.01 M). Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Titration Setup: Place a known volume of the glyphosate solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Titration: Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For glyphosate's four pKa values, multiple inflection points will be observed, which can be analyzed using first or second derivative plots to accurately determine the equivalence points.

Protocol: Assessment of Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 for determining water solubility.

-

Preparation: Add an excess amount of solid glyphosate to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests should establish the time required to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully extract an aliquot of the clear, saturated aqueous solution.

-

Quantification: Determine the concentration of glyphosate in the aliquot using a suitable analytical method, such as HPLC-MS/MS (as described below). The resulting concentration represents the water solubility at the specified temperature.

Protocol: Analytical Quantification in Aqueous Samples

Due to its high polarity and lack of a strong chromophore, glyphosate analysis typically requires derivatization followed by chromatography.[19][20][21][22]

-

Sample Preparation: Collect the aqueous sample. Filter it through a 0.45 µm filter to remove particulate matter.

-

Derivatization: Adjust the sample pH to alkaline (e.g., pH 9) using a borate buffer. Add a solution of 9-fluorenylmethylchloroformate (FMOC-Cl) in a water-miscible organic solvent (e.g., acetonitrile).[21][23] Allow the reaction to proceed at room temperature for a set time (e.g., 30-60 minutes) to form a highly fluorescent derivative.

-

Extraction (Optional): To remove excess FMOC-Cl and other interferences, a liquid-liquid extraction with a non-polar solvent like diethyl ether can be performed.[23] The aqueous phase containing the derivatized glyphosate is retained for analysis.

-

Chromatographic Analysis: Inject the prepared sample into a High-Performance Liquid Chromatography (HPLC) system, typically with a C18 reversed-phase column.

-

Detection: Use a fluorescence detector (FLD) set to the appropriate excitation and emission wavelengths for the FMOC derivative, or a tandem mass spectrometer (MS/MS) for higher sensitivity and specificity.[22][23][24]

-

Quantification: Quantify the glyphosate concentration by comparing the peak area of the sample to a calibration curve prepared from known standards that have undergone the same derivatization procedure.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. Glyphosate | 1071-83-6 [chemicalbook.com]

- 3. N-(Phosphonomethyl)glycine Glyphosate [sigmaaldrich.com]

- 4. ncwss.org [ncwss.org]

- 5. Glyphosate Technical Fact Sheet [npic.orst.edu]

- 6. Glyphosate - A Review | Integrated Crop Management [crops.extension.iastate.edu]

- 7. researchgate.net [researchgate.net]

- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Glyphosate | C3H8NO5P | CID 3496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. Table 4-2, Physical and Chemical Properties of Glyphosate and its Isopropylamine Salta - Toxicological Profile for Glyphosate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. Glyphosate (Ref: MON 0573) [sitem.herts.ac.uk]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. biotiquest.com [biotiquest.com]

- 16. www3.uwsp.edu [www3.uwsp.edu]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. en.wikipedia.org [en.wikipedia.org]

- 19. imt.ro [imt.ro]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. hh-ra.org [hh-ra.org]

- 23. analusis.edpsciences.org [analusis.edpsciences.org]

- 24. pubs.usgs.gov [pubs.usgs.gov]

The Biochemical Impact of Glyphosate on Aromatic Amino Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyphosate, the active ingredient in many broad-spectrum herbicides, exerts its phytotoxic effects by specifically targeting the shikimate pathway, a metabolic route essential for the synthesis of aromatic amino acids in plants and microorganisms.[1] This technical guide provides an in-depth examination of the molecular mechanisms underlying glyphosate's action, focusing on its inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). We will explore the kinetic parameters of this inhibition, the resultant accumulation of shikimate pathway intermediates, and the downstream consequences on aromatic amino acid levels. Furthermore, this guide furnishes detailed experimental protocols for the key assays used to study these effects and presents visual representations of the involved biochemical pathways and experimental workflows.

Introduction: The Shikimate Pathway and its Significance

The shikimate pathway is a seven-step metabolic route utilized by plants, bacteria, fungi, and some protozoans to synthesize the aromatic amino acids: phenylalanine, tyrosine, and tryptophan.[1] These amino acids are not only fundamental building blocks for protein synthesis but also serve as precursors for a vast array of secondary metabolites crucial for plant survival, including lignins, alkaloids, flavonoids, and phytohormones.[2] The pathway's central enzyme, 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), catalyzes the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form 5-enolpyruvylshikimate-3-phosphate (EPSP).[1] The absence of the shikimate pathway in animals is the basis for the selective herbicidal activity of glyphosate.[1]

Mechanism of Action: Glyphosate as an EPSPS Inhibitor

Glyphosate functions as a potent and specific inhibitor of the EPSPS enzyme.[1] Its chemical structure mimics that of the transition state of the PEP substrate, allowing it to bind tightly to the active site of the enzyme.[3] The inhibition kinetics reveal that glyphosate is a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).[4][5] This indicates that glyphosate binds to the EPSPS-S3P complex.[4][5] The dissociation rate of glyphosate from this complex is significantly slower than that of PEP, effectively inactivating the enzyme.[5]

Signaling Pathway of Glyphosate's Action

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. Determination of amino acids content in two samples of the plant mixtures by GC-MS [pharmacia.pensoft.net]

- 3. Interaction of the herbicide glyphosate with its target enzyme 5-enolpyruvylshikimate 3-phosphate synthase in atomic detail - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]

The Impact of Glyphosate on Soil Microbial Community Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The widespread use of glyphosate, the world's most common herbicide, has raised significant concerns regarding its non-target effects on soil microbial communities, which are crucial for maintaining soil health and ecosystem functions. This technical guide provides a comprehensive overview of the current scientific understanding of the intricate interactions between glyphosate and the soil microbiome. It synthesizes findings from numerous studies, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved. The conflicting nature of some findings underscores the complexity of these interactions, influenced by a multitude of factors including soil type, glyphosate concentration, and the specific microbial populations present.

Quantitative Effects of Glyphosate on Soil Microbial Communities

The impact of glyphosate on soil microbial community structure and function is a subject of ongoing research, with studies reporting a range of outcomes from negligible to significant effects. The following tables summarize the quantitative data from various studies on microbial diversity, the relative abundance of different microbial taxa, and soil enzyme activities.

Table 1: Effects of Glyphosate on Soil Microbial Diversity Indices

| Study Reference Style | Soil Type | Glyphosate Concentration | Diversity Index | Observed Effect |

| Newman et al. (2016) | Silt Loam | Field Application Rate | Shannon Diversity | No significant effect. |

| Schlatter et al. (2017) | Silt Loam | Repeated Field Applications | Shannon & Inverse Simpson | No significant interactions between glyphosate and cropping history. |

| Lane et al. (2012) | Silt Loam | 1 week after treatment | Total Microbial Biomass | Significant drop detected.[1] |

| Weaver et al. (2007) | Not Specified | Not Specified | Microbial Diversity | No impact observed.[1] |

Table 2: Effects of Glyphosate on the Relative Abundance of Soil Microbial Taxa

| Study Reference Style | Soil Type | Glyphosate Concentration | Microbial Group | Observed Change in Relative Abundance |

| Newman et al. (2016) | Silt Loam | Field Application Rate | Proteobacteria | Increased[2] |

| Newman et al. (2016) | Silt Loam | Field Application Rate | Gammaproteobacteria | Increased[2] |

| Newman et al. (2016) | Silt Loam | Field Application Rate | Acidobacteria | Decreased[2] |

| Figueroa-Galvis et al. (2022) | Milpa Soils | Short-term Application | Arthrobacter | Enriched[3] |

| Figueroa-Galvis et al. (2022) | Milpa Soils | Short-term Application | Cordyceps (fungus) | Depleted[3] |

| Zobiole et al. (2011) | Not Specified | Not Specified | Fusarium spp. | Promotion of pathogenic species reported.[4] |

| Kremer and Means (2009) | Not Specified | Not Specified | Pseudomonas | Focus of studies on glyphosate effects.[4] |

Table 3: Effects of Glyphosate on Soil Enzyme Activities

| Study Reference Style | Soil Type | Glyphosate Concentration | Enzyme | Observed Effect on Activity |

| Tejada (2009) | Not Specified | Higher Doses | Dehydrogenase | Increased |

| Accinelli et al. (2002) | Not Specified | Not Specified | Urease | Increased |

| Al-Ghamdi et al. (2019) | Medium Deep Black Soils | Higher Doses (fallow land) | Acid Phosphatase | Decreased[5] |

| Al-Ghamdi et al. (2019) | Medium Deep Black Soils | Higher Doses (fallow land) | Urease | Decreased[5] |

| Dennis et al. (2021) | Resistant Maize Cropping System | Label Rates | Beta-glucosidase, Cellobiohydrolase, Phosphatase | Higher activity after V2 application in bulk soil (first year).[6] |

| Dennis et al. (2021) | Resistant Maize Cropping System | Label Rates | Soil Enzymes in Rhizosphere | No significant effects.[6] |

| Weaver et al. (2007) | Mississippi Silt Loam | Up to 3x Label Rate | Soil Hydrolytic Activity | Up to 19% reduction.[7] |

Key Signaling Pathway: The Shikimate Pathway

Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[8][9] This pathway is essential for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, fungi, and bacteria.[8][10] The inhibition of EPSPS leads to the accumulation of shikimate and a deficiency in these vital amino acids, ultimately causing cell death.[10][11]

Figure 1: Inhibition of the Shikimate Pathway by Glyphosate.

Experimental Protocols

The investigation of glyphosate's impact on soil microbial communities employs a variety of methodologies. Below are detailed protocols for key experiments commonly cited in the literature.

1. Assessment of Microbial Community Structure using High-Throughput Sequencing

This protocol outlines the steps for analyzing changes in the diversity and composition of soil bacterial and fungal communities in response to glyphosate exposure.

Figure 2: Experimental Workflow for Sequencing-based Microbial Community Analysis.

-

Soil Sampling and Treatment: Soil samples are collected from the field or prepared for microcosm experiments. Glyphosate is applied at various concentrations, often including a control (no glyphosate), a recommended field application rate, and higher concentrations to simulate accumulation.

-

Incubation: Treated soil samples are incubated under controlled temperature and moisture conditions for a specified period, ranging from days to months.

-

DNA Extraction: Total microbial DNA is extracted from soil samples using commercially available kits (e.g., DNeasy PowerSoil Kit, Qiagen). The quality and quantity of extracted DNA are assessed using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

PCR Amplification and Sequencing: The 16S rRNA gene (for bacteria) or the Internal Transcribed Spacer (ITS) region (for fungi) is amplified using specific primers. The amplicons are then sequenced using a high-throughput sequencing platform such as Illumina MiSeq or NovaSeq.[12]

-

Bioinformatic and Statistical Analysis: The raw sequencing data is processed using bioinformatics pipelines like QIIME 2 or DADA2 to perform quality filtering, denoising, and taxonomic classification of the microbial sequences.[3] Alpha diversity (e.g., Shannon, Simpson indices) and beta diversity (e.g., Bray-Curtis dissimilarity) are calculated to assess within-sample and between-sample diversity, respectively. Statistical analyses are performed to identify significant differences in microbial community composition and the relative abundance of specific taxa between different glyphosate treatments.[3]

2. Analysis of Soil Enzyme Activities

Soil enzymes play a critical role in nutrient cycling. This protocol describes how to measure the activity of key soil enzymes to assess the functional impact of glyphosate.

-

Enzyme Assays: Specific colorimetric or fluorometric assays are used to measure the activity of various enzymes. For example:

-

Dehydrogenase activity: Often measured by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF).

-

Urease activity: Determined by measuring the amount of ammonia released from urea.

-

Phosphatase (acid and alkaline) activity: Assessed by measuring the release of p-nitrophenol (PNP) from p-nitrophenyl phosphate.[5]

-

-

Measurement and Calculation: The product of the enzymatic reaction is quantified using a spectrophotometer or fluorometer. Enzyme activity is typically expressed as the amount of product formed per unit of soil mass per unit of time (e.g., µg TPF g⁻¹ soil h⁻¹ for dehydrogenase).

Logical Relationships of Glyphosate's Impact on Soil Microbiome

The impact of glyphosate on the soil microbial community is not a simple cause-and-effect relationship. It is a complex interplay of direct and indirect effects, influenced by various environmental factors.

Figure 3: Interacting Factors in Glyphosate's Impact on the Soil Microbiome.

-

Direct Effects: Glyphosate can directly impact microorganisms by inhibiting the shikimate pathway in susceptible species.[9] Conversely, some microbes can utilize glyphosate as a source of phosphorus or carbon, leading to their proliferation.[4]

-

Indirect Effects: The herbicidal action of glyphosate on plants leads to changes in the soil environment. The decomposition of dead plant matter releases different organic compounds into the soil compared to living plants. Furthermore, glyphosate can be exuded from the roots of treated plants, directly affecting the rhizosphere microbiome.

-

Influencing Factors: The outcome of glyphosate application is highly dependent on soil properties. Soils with high clay and organic matter content can adsorb glyphosate, reducing its bioavailability and direct toxicity to microbes. The concentration of glyphosate and the pre-existing microbial community composition are also critical determinants of the final impact.

Conclusion

The scientific literature presents a complex and sometimes contradictory picture of glyphosate's impact on soil microbial community structure. While some studies report minimal and transient effects, particularly at recommended field application rates, others demonstrate significant alterations in microbial diversity, composition, and function. The direct inhibition of the shikimate pathway in susceptible microorganisms is a clear mechanism of action, but in the soil environment, this is tempered by strong adsorption to soil particles. Indirect effects, mediated through changes in plant physiology and decomposition, further complicate the interactions.

For researchers, scientists, and drug development professionals, it is crucial to recognize that the impact of glyphosate is context-dependent. Future research should focus on long-term studies across a wider range of soil types and agricultural practices to fully elucidate the ecological consequences of this widely used herbicide. Standardized methodologies and reporting will be essential for comparing results across studies and building a more cohesive understanding of this critical environmental issue.

References

- 1. researchgate.net [researchgate.net]

- 2. Glyphosate effects on soil rhizosphere-associated bacterial communities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Glyphosate-microbial interactions: metagenomic insights and future directions [frontiersin.org]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. mdpi.com [mdpi.com]

- 7. Effects of glyphosate on soil microbial communities and its mineralization in a Mississippi soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glyphosate - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: II. INTERFERENCE OF GLYPHOSATE WITH CHORISMATE FORMATION IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Unseen Battlefield: A Technical Guide to the Non-Target Effects of Glyphosate on Soil Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyphosate, the world's most widely used herbicide, is known for its efficacy in weed control. However, its impact extends beyond target plant species, influencing the complex and vital ecosystem of soil microorganisms. This technical guide provides an in-depth analysis of the non-target effects of glyphosate on these microbial communities. It synthesizes quantitative data from numerous studies, details key experimental protocols for assessing these impacts, and visualizes the core mechanisms of action and logical relationships. The evidence indicates that glyphosate can exert both direct and indirect effects on soil microbial biomass, respiration, enzyme activity, and community structure, with outcomes ranging from inhibitory to stimulatory depending on factors such as concentration, soil type, and microbial composition. Understanding these interactions is critical for a comprehensive assessment of the environmental footprint of glyphosate and for the development of sustainable agricultural practices.

Direct and Indirect Mechanisms of Glyphosate's Action on Soil Microorganisms

Glyphosate's primary mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1][2][3] This pathway is crucial for the synthesis of aromatic amino acids in plants and many microorganisms.[1][2][3] Beyond this direct toxic effect, glyphosate can indirectly influence microbial communities through various mechanisms.

Direct Effects: The Shikimate Pathway Inhibition

The shikimate pathway is a seven-step metabolic route used by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2][3] Glyphosate acts as a competitive inhibitor of the enzyme EPSPS, which catalyzes the sixth step in this pathway.[1][2][3] By blocking this enzyme, glyphosate prevents the synthesis of these essential amino acids, leading to metabolic disruption and ultimately cell death in susceptible organisms.

References

- 1. Frontiers | Indirect Effects of the Herbicide Glyphosate on Plant, Animal and Human Health Through its Effects on Microbial Communities [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: II. INTERFERENCE OF GLYPHOSATE WITH CHORISMATE FORMATION IN VIVO AND IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Resistance: A Technical Guide to Glyphosate's Role in the Emergence of Resistant Weeds

Introduction

Glyphosate, a broad-spectrum systemic herbicide, has been a cornerstone of modern agriculture since its commercial introduction in 1974.[1] Its efficacy, coupled with the development of glyphosate-resistant (GR) crops, led to its widespread adoption and a subsequent surge in global use.[2][3] Initially, the evolution of weed resistance to glyphosate was considered unlikely. However, the relentless selection pressure imposed by its extensive and often exclusive use has resulted in the emergence of numerous glyphosate-resistant weed species, posing a significant threat to global food security and the sustainability of current agricultural practices.[2][4][5] As of recent reports, 48 weed species have evolved resistance to glyphosate.[6][7] This guide provides an in-depth technical overview of the mechanisms underlying glyphosate resistance in weeds, the experimental protocols used to investigate these mechanisms, and the quantitative impact of this growing agricultural challenge.

Glyphosate's Mechanism of Action: The Shikimate Pathway